molecular formula C10H11NO B8698722 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile

Cat. No.: B8698722
M. Wt: 161.20 g/mol
InChI Key: JOXVSUUABHLJFJ-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is an organic compound with a phenolic structure It is characterized by the presence of two methyl groups and a hydroxyl group on the phenyl ring, along with an acetonitrile group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and acetonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 3,5-dimethylphenol is first reacted with a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the para position relative to the hydroxyl group. This intermediate is then reacted with acetonitrile in the presence of a base to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-4-hydroxy-phenyl)-methanol: Similar structure but with a methanol group instead of a nitrile group.

    (3,5-Dimethyl-4-hydroxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of a nitrile group.

Uniqueness

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the phenyl ring

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile

InChI

InChI=1S/C10H11NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3H2,1-2H3

InChI Key

JOXVSUUABHLJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC#N

Origin of Product

United States

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